molecular formula C18H23NO3 B5121109 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5121109
M. Wt: 301.4 g/mol
InChI Key: NGYCJWDQBJUVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid, also known as MPAA, is a synthetic compound that has gained attention for its potential therapeutic applications in various diseases. MPAA belongs to the class of pyrrole-containing compounds, which have been extensively studied due to their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin structure. In addition, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to activate the p53 tumor suppressor pathway, which plays a critical role in the regulation of cell cycle and apoptosis. Furthermore, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In addition, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is its broad range of potential therapeutic applications in various diseases. In addition, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have low toxicity and high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. In addition, further studies are needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. Furthermore, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid in various diseases, including cancer, inflammation, and neurological disorders. Finally, the development of novel drug delivery systems for 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid may improve its bioavailability and pharmacokinetics, which may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves the reaction of 3-methoxypropylamine, 4-methylphenylacetic acid, and pyrrole-2-carboxylic acid in the presence of a coupling agent and a catalyst. The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups, followed by cyclization of the pyrrole ring.

Scientific Research Applications

3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-14-4-6-15(7-5-14)17-10-8-16(9-11-18(20)21)19(17)12-3-13-22-2/h4-8,10H,3,9,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYCJWDQBJUVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2CCCOC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

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